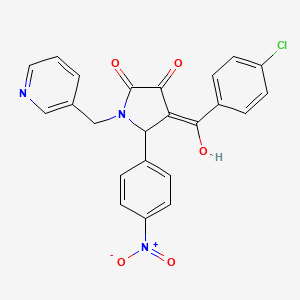![molecular formula C19H21Cl2NO4S2 B3966956 1-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)-3,5-dimethylpiperidine](/img/structure/B3966956.png)
1-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)-3,5-dimethylpiperidine
Descripción general
Descripción
1-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)-3,5-dimethylpiperidine, also known as DIDS, is a chemical compound that has been extensively studied for its effects on various biological processes. DIDS is a sulfonamide derivative that has been shown to inhibit chloride transport in several cell types, including red blood cells, epithelial cells, and neurons.
Mecanismo De Acción
The mechanism of action of 1-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)-3,5-dimethylpiperidine involves the inhibition of chloride transport through several different mechanisms. This compound has been shown to block the anion exchange protein (AE1) in red blood cells, which is responsible for the exchange of chloride and bicarbonate ions. This compound has also been shown to inhibit the activity of the CFTR chloride channel by binding to a site on the channel protein. Additionally, this compound has been shown to inhibit the activity of the volume-regulated anion channel (VRAC), which is responsible for the release of osmolytes in response to cell swelling.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, depending on the cell type and the specific chloride transport pathway that is affected. In red blood cells, this compound inhibits the exchange of chloride and bicarbonate ions, which can lead to changes in cell volume and pH. In epithelial cells, this compound inhibits chloride transport across the apical membrane, which can affect the secretion of fluids and electrolytes. In neurons, this compound has been shown to inhibit the activity of the GABA-A receptor, which is a chloride channel that is important for inhibitory neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)-3,5-dimethylpiperidine has several advantages for lab experiments, including its specificity for chloride transport pathways and its ability to inhibit the activity of the CFTR chloride channel. However, this compound also has some limitations, including its relatively low potency and the potential for off-target effects on other ion channels and transporters.
Direcciones Futuras
There are several future directions for research on 1-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)-3,5-dimethylpiperidine and its effects on chloride transport. One area of research is the development of more potent and selective inhibitors of chloride transport pathways, including the CFTR chloride channel. Another area of research is the identification of new physiological processes that are regulated by chloride transport, including the role of chloride transport in immune cell function and cancer cell proliferation. Additionally, there is a need for more studies on the potential side effects of this compound and other chloride transport inhibitors, particularly in the context of long-term use.
Aplicaciones Científicas De Investigación
1-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)-3,5-dimethylpiperidine has been extensively studied for its effects on chloride transport in various cell types. It has been shown to inhibit chloride transport in red blood cells, epithelial cells, and neurons. This compound has also been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that is mutated in patients with cystic fibrosis. This compound has been used as a tool to study the role of chloride transport in various physiological processes, including cell volume regulation, acid-base balance, and neurotransmitter release.
Propiedades
IUPAC Name |
1-[3-(3,4-dichlorophenyl)sulfonylphenyl]sulfonyl-3,5-dimethylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NO4S2/c1-13-8-14(2)12-22(11-13)28(25,26)17-5-3-4-15(9-17)27(23,24)16-6-7-18(20)19(21)10-16/h3-7,9-10,13-14H,8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXYSUWEWGPJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(2,3,5,6-tetramethylphenyl)sulfonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3966875.png)


![2-phenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B3966905.png)
![1-{5-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane](/img/structure/B3966909.png)

![3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966916.png)
![4-(2-furoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966934.png)
![3-allyl-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3966935.png)
![7-methyl-N-[3-(4-morpholinyl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3966943.png)

![N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B3966964.png)

![1-(1-{1-[(2-methyl-1-benzothien-3-yl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B3966982.png)